molecular formula C16H13ClN2O B2505231 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde CAS No. 956714-19-5

5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde

Cat. No. B2505231
CAS RN: 956714-19-5
M. Wt: 284.74
InChI Key: XHWGTZCFCCXPKL-UHFFFAOYSA-N
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Description

Pyrazoles are a type of organic compound with a five-membered aromatic ring structure that includes two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can participate in a variety of chemical reactions to produce new pyrazole derivatives .

Scientific Research Applications

Corrosion Inhibition

This compound has been used in the study of mild steel corrosion in aggressive acidic environments . It has been found to offer protection for mild steel in hydrochloric acid, with its protection efficiency decreasing with an increase in temperature and acid concentration but increasing with an increase in the concentration of the inhibitor .

Use in Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . While the specific use of this compound in such reactions is not detailed, it’s plausible that it could be used given the presence of the pyrazole ring.

Analytical Reagent in Transition-Metal Chemistry

These types of compounds have found applications in transition-metal chemistry as an analytical reagent . They can be used for complexation with metals.

Antioxidant Additives to Fuels

Pyrazole derivatives, such as this compound, can be used as antioxidant additives to fuels . They help in preventing the oxidation of fuels, thereby enhancing their shelf life and performance.

Pharmacological Evaluation

Pyrazole derivatives have been pharmacologically evaluated for analgesic (tail flick) and anti-inflammatory activities based on carrageenan-induced paw edema . This suggests potential applications in the development of new drugs for pain and inflammation.

Ligand for Metal Complexation

Compounds like this can be used as ligands for complexation with metals . They can form stable complexes with various metals, which can have a wide range of applications in different fields of chemistry.

Safety and Hazards

The safety and hazards associated with a specific pyrazole derivative would depend on its exact molecular structure. Some pyrazole derivatives may be irritating to eyes, respiratory system and skin .

Future Directions

The future directions in the field of pyrazole research involve the development of new synthetic techniques and the exploration of their biological activity . Pyrazoles are being tested and clinically evaluated as potential new drugs .

properties

IUPAC Name

5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-11-15(10-20)16(17)19(18-11)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWGTZCFCCXPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde

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